

4-Chloro-5-methoxy-2-methyl-quinoline basic properti

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Compound of Interest

Compound Name: 4-Chloro-5-methoxy-2-methyl-quinoline
CAS No.: 59611-54-0
Cat. No.: B1610038

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An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Chloro-5-methoxy-2-methylquinoline

Executive Summary

In modern medicinal chemistry, the quinoline nucleus represents a privileged scaffold, heavily utilized in the development of antimalarials, kinase inhibitors, and more. 4-Chloro-5-methoxy-2-methylquinoline (CAS: 59611-54-0) is a highly specialized building block that offers precise regiocontrol for late-stage functionalization[1]. This whitepaper is structured to dissect the mechanistic causality behind its reactivity, specifically focusing on how the unique substitution pattern—particularly the C4-chloro and C5-methoxy groups—dictates its behavior in synthetic workflows.

Physicochemical Properties & Structural Dynamics

Understanding the baseline properties of 4-Chloro-5-methoxy-2-methylquinoline is critical for predicting its solubility, stability, and reactivity in complex systems.

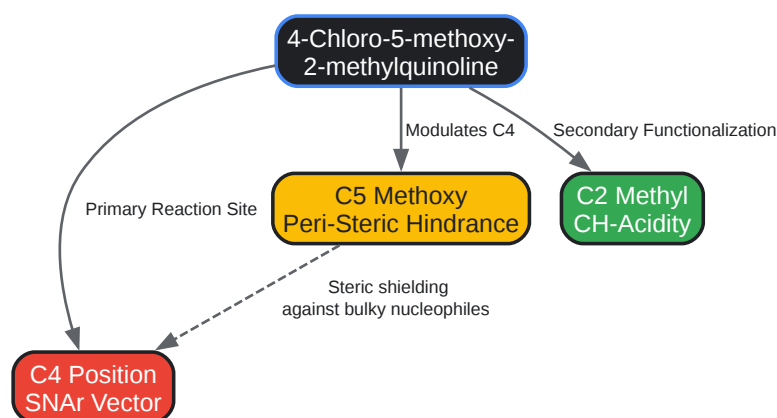
Quantitative Data Summary

Property	Value
Chemical Name	4-Chloro-5-methoxy-2-methylquinoline
CAS Registry Number	59611-54-0
Molecular Formula	C ₁₁ H ₁₀ ClNO
Molecular Weight	207.66 g/mol
SMILES String	COc1ccc2c1c(Cl)cc(n2)C
Appearance	White to off-white solid
Primary Reaction Vector	C4 (Nucleophilic Aromatic Substitution)

Structural Analysis

The molecule's reactivity is governed by three distinct structural domains:

- The C4-Chloro Group (The Electrophilic Hub):** The chlorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (S_NAr), stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack[2].
- The C5-Methoxy Group (The Modulator):** The methoxy group is electron-donating via resonance, which slightly deactivates the ring. More importantly, it introduces a significant peri-steric interaction. This steric shielding restricts the Bürgi-Dunitz trajectory of incoming bulky nucleophiles, requiring elevated temperatures and specific reagents for successful substitution.
- The C2-Methyl Group (The Latent Nucleophile):** The methyl protons at the 2-position are weakly acidic due to the electron-withdrawing effect of the adjacent nitrogen. Under basic conditions, this site can be deprotonated to form an enamine-like intermediate, allowing for Knoevenagel-type condensations.



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Caption: Reactivity map of 4-Chloro-5-methoxy-2-methylquinoline highlighting primary reaction vectors.

Chemical Reactivity & Mechanistic Causality

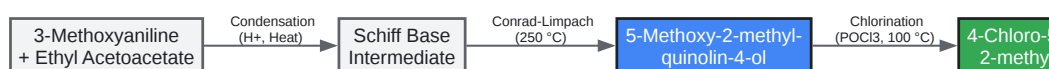
The defining characteristic of 4-Chloro-5-methoxy-2-methylquinoline is its performance in SNAr reactions. When synthesizing 4-aminoquinolines (a core via an addition-elimination mechanism).

The Causality of Reaction Conditions: Because the C5-methoxy group projects into the spatial hemisphere of the C4-carbon, it creates a steric bottleneck (amine coupling) often fail or stall at low conversions. To overcome the activation energy barrier imposed by this peri-interaction, reaction:

- High Thermal Energy: Heating the reaction to 120–140 °C in polar aprotic solvents (like DMF or DMSO)[2].
- Acid Catalysis: Using a catalytic amount of HCl to protonate the quinoline nitrogen. This increases the electrophilicity of the C4 carbon, lowering the hindrance caused by the methoxy group.

Experimental Workflows & Methodologies

The synthesis of 4-Chloro-5-methoxy-2-methylquinoline from basic starting materials relies on a robust, two-step sequence: the Conrad-Limpach cyclization and subsequent chlorination.



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Caption: Two-step synthesis workflow via Conrad-Limpach cyclization and subsequent chlorination.

Protocol 1: Conrad-Limpach Synthesis of the Quinolin-4-ol Precursor

The Conrad-Limpach reaction is the standard method for constructing the 4-hydroxyquinoline core[4].

- Step 1 (Condensation): Combine equimolar amounts of 3-methoxyaniline and ethyl acetoacetate in a flask with a catalytic amount of glacial acetic acid to trap the water byproduct. The removal of water drives the equilibrium toward the Schiff base (enamine) intermediate.
- Step 2 (Thermal Cyclization): Dissolve the crude enamine in a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether). Dropwise, add this solution to a pre-heated bath at 250 °C.
- Causality & Validation: The extreme temperature is strictly necessary to provide the activation energy for the electrocyclic ring closure[4]. The resulting highly polar 5-methoxy-2-methylquinolin-4-ol product becomes insoluble in the non-polar solvent and precipitates out as a solid upon cooling.

Protocol 2: Deoxychlorination to 4-Chloro-5-methoxy-2-methylquinoline

- Step 1 (Activation): Suspend the 5-methoxy-2-methylquinolin-4-ol in neat Phosphorus Oxychloride (POCl₃) (approx. 3-5 equivalents). POCl₃ acts as an activating agent.
- Step 2 (Substitution): Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. The quinolone tautomer attacks the phosphorus, forming a phosphonium salt generated in situ then displace this group via an addition-elimination mechanism.
- Causality & Validation: This protocol is visually self-validating. The starting quinolin-4-ol is insoluble in POCl₃. As the reaction proceeds, the mixture becomes completely homogeneous, dark solution. Complete dissolution indicates the endpoint of the reaction. Quench carefully over crushed ice to hydrolyze the reaction mixture with aqueous ammonia to precipitate the target compound.

Applications in Drug Development

In pharmaceutical research, 4-Chloro-5-methoxy-2-methylquinoline serves as an advanced intermediate. By subjecting this compound to SNAr with various nucleophiles, researchers generate libraries of 4-aminoquinolines[2]. The presence of the 5-methoxy group is often strategically utilized in kinase inhibitor design; the methoxy group acts as a hydrogen bond acceptor with the kinase "hinge" region, while its steric bulk forces the resulting 4-amino substituent into a specific bioactive conformation, thereby increasing its binding affinity.

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